Cas no 51699-90-2 (Benzene, 1,3-diiodo-2-methoxy-5-methyl-)

Benzene, 1,3-diiodo-2-methoxy-5-methyl- 化学的及び物理的性質
名前と識別子
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- Benzene, 1,3-diiodo-2-methoxy-5-methyl-
- 1,3-diiodo-2-methoxy-5-methylbenzene
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- インチ: 1S/C8H8I2O/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3
- InChIKey: UMNJQSHJWNGCRY-UHFFFAOYSA-N
- ほほえんだ: C1(I)=CC(C)=CC(I)=C1OC
計算された属性
- せいみつぶんしりょう: 373.86554
じっけんとくせい
- 密度みつど: 2.150±0.06 g/cm3(Predicted)
- ゆうかいてん: 25 °C
- ふってん: 106-108 °C(Press: 10-15 Torr)
- PSA: 9.23
Benzene, 1,3-diiodo-2-methoxy-5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010010107-500mg |
2,6-Diiodo-4-methylanisole |
51699-90-2 | 97% | 500mg |
$831.30 | 2023-09-01 | |
Alichem | A010010107-1g |
2,6-Diiodo-4-methylanisole |
51699-90-2 | 97% | 1g |
$1490.00 | 2023-09-01 | |
Alichem | A010010107-250mg |
2,6-Diiodo-4-methylanisole |
51699-90-2 | 97% | 250mg |
$475.20 | 2023-09-01 |
Benzene, 1,3-diiodo-2-methoxy-5-methyl- 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Benzene, 1,3-diiodo-2-methoxy-5-methyl-に関する追加情報
Professional Introduction of Benzene, 1,3-diiodo-2-methoxy-5-methyl-
Benzene, 1,3-diiodo-2-methoxy-5-methyl-benzene (commonly referred to as diiodomethoxybenzene) is a specialized organic compound with the CAS registry number 51699-90-2. This chemical entity belongs to the family of aromatic compounds, characterized by its benzene ring structure substituted with specific functional groups: two iodine atoms at positions 1 and 3, a methoxy group at position 2, and a methyl group at position 5. The unique arrangement of these substituents renders this compound distinct in both its chemical properties and potential applications.
The synthesis of Benzene, 1,3-diiodo-2-methoxy-5-methyl-benzene is a well-documented process in organic chemistry. The compound can be prepared through a series of substitution reactions starting from an appropriate precursor. Its structure allows for selective substitution due to the directing effects of its substituents. Iodine atoms, being strong electron-withdrawing groups, exert a meta-directing influence, while the methoxy group is ortho/para-directing due to its activating nature. This combination facilitates controlled synthesis and modification, making the compound a valuable intermediate in various chemical reactions.
Recent studies have highlighted the potential of diiodomethoxybenzene in pharmaceutical research. Its unique electronic properties and structural features make it an interesting candidate for drug discovery. For instance, researchers have explored its role as a template for designing novel kinase inhibitors, which are critical in treating conditions such as cancer and inflammatory diseases. The presence of iodine atoms, known for their ability to stabilize pharmacophores, enhances the compound's suitability as a lead molecule in medicinal chemistry.
Another area of interest is the application of Benzene, 1,3-diiodo-2-methoxy-5-methyl-benzene in analytical chemistry. Its distinct spectral characteristics, particularly in mass spectrometry and nuclear magnetic resonance (NMR), make it a useful reference material for method validation and standardization. The compound's symmetry and substituent arrangement provide clear and distinguishable peaks, aiding in accurate identification and quantification.
Environmental scientists have also investigated the fate of diiodomethoxybenzene in various ecological systems. Its stability under environmental conditions and potential for bioaccumulation are key considerations in assessing its impact on ecosystems. Recent findings suggest that while it exhibits moderate persistence, its degradation pathways are influenced by factors such as microbial activity and photolysis.
From a pharmacokinetic perspective, the compound's substituents play a significant role in determining its absorption, distribution, metabolism, and excretion (ADME) properties. The iodine atoms, for instance, can influence the compound's polar nature, affecting solubility and permeability. These attributes are crucial in evaluating the compound's potential as a drug candidate or as an additive in pharmaceutical formulations.
Recent advancements in crystallography have also contributed to our understanding of Benzene, 1,3-diiodo-2-methoxy-5-methyl-benzene. High-resolution X-ray diffraction studies have revealed its molecular conformation and intermolecular interactions, providing insights into its solid-state properties. This knowledge is valuable for predicting and optimizing the compound's behavior in different chemical environments.
Lastly, the compound's toxicological profile has been studied to assess its safety for use in various applications. While acute toxicity studies indicate a need for cautious handling, the compound's specific substituents contribute to its biological activity, making it a subject of interest in both therapeutic and toxicological research.
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